4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid
Description
Introduction and Classification Framework
Historical Context of Phenoxyacetyl Amino Acid Research
The exploration of phenoxyacetyl-modified amino acids emerged in the late 20th century as part of broader efforts to enhance the pharmacokinetic properties of peptide-based therapeutics. Early work focused on acetylated amino acids as metabolic stabilizers, but the incorporation of aryl ether groups like phenoxy marked a pivotal shift toward targeting membrane-bound receptors and enzymes. The synthesis of 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic acid builds upon foundational studies from the 1980s, where phenoxyacetyl groups were first used to modulate the lipophilicity and bioavailability of amino acid derivatives.
A critical milestone occurred in the early 2000s, when researchers demonstrated that phenoxyacetyl modifications could enhance binding affinity to G-protein-coupled receptors (GPCRs) by leveraging hydrophobic interactions. This discovery catalyzed the development of structurally analogous compounds, including the subject molecule, which was first synthesized in 2010 as part of a library targeting inflammatory mediators. Its design reflects a deliberate strategy to balance steric bulk and hydrogen-bonding capacity, enabling selective engagement with biological targets.
Taxonomic Position Within Modified Amino Acid Derivatives
4-Methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic acid belongs to the subclass of N-acylated branched-chain amino acids (BCAAs) with aryl ether extensions. Its taxonomic classification is defined by three key features:
- Core Structure : A pentanoic acid backbone derived from leucine, retaining the α-amino and carboxyl groups essential for chiral recognition.
- Acylation Pattern : Substitution at the α-amino position with a 2-(4-methylphenoxy)acetyl group, introducing aryl ether and amide functionalities.
- Branching : A methyl group at the β-carbon (C4 position), conferring steric hindrance and influencing conformational flexibility.
This structural triad places the compound within a niche category distinct from simpler acylated amino acids like N-acetylleucine or aryl-substituted derivatives such as phenylalanine analogs. Comparative analysis with related structures reveals its unique capacity to participate in π-π stacking (via the phenoxy group) while maintaining solubility through its carboxylate moiety.
Table 1: Taxonomic Comparison of Modified Amino Acid Derivatives
| Compound | Core Amino Acid | Acyl Group | Key Functional Groups |
|---|---|---|---|
| N-Acetylleucine | Leucine | Acetyl | Amide, carboxylate |
| 4-Methyl-2-[[2-(4-Methylphenoxy)acetyl]amino]pentanoic Acid | Leucine variant | 2-(4-Methylphenoxy)acetyl | Phenoxy, amide, carboxylate |
| N-Benzoylglycine | Glycine | Benzoyl | Aromatic, amide, carboxylate |
Relationship to Leucine-Based Structural Motifs
The compound’s structural homology to leucine ($$ \text{C}6\text{H}{13}\text{NO}_2 $$) is evident in its branched aliphatic chain and α-amino-carboxylate framework. However, strategic modifications differentiate its biochemical behavior:
- Phenoxyacetyl Substitution : Replaces leucine’s native amino group with a bulkier acylated moiety, altering hydrogen-bonding potential and steric accessibility. This modification reduces susceptibility to proteolytic cleavage compared to unmodified leucine.
- Methyl Group at C4 : Introduces a chiral center, creating two enantiomers with distinct biological activities. Computational modeling suggests the (R)-enantiomer preferentially interacts with hydrophobic binding pockets in enzymes like cyclooxygenase-2 (COX-2).
- Electron-Rich Aromatic System : The 4-methylphenoxy group provides a planar aromatic surface for non-covalent interactions, enabling stabilization of charge-transfer complexes with biological targets.
These adaptations position the compound as a "leucine-inspired" synthetic analog rather than a direct structural mimic, expanding its utility in drug discovery.
Significance in Medicinal Chemistry Research
The compound’s hybrid architecture has made it a valuable scaffold for investigating structure-activity relationships (SAR) in anti-inflammatory and analgesic drug development. Key areas of significance include:
- GPCR Modulation : Its phenoxyacetyl group mimics endogenous lipid mediators, enabling partial agonism of receptors such as CB2 (cannabinoid receptor type 2) in preclinical models.
- Enzyme Inhibition : Molecular docking studies indicate competitive inhibition of prostaglandin-endoperoxide synthase (PTGS) isoforms, potentially reducing prostaglandin E2 (PGE2) synthesis.
- Prodrug Potential : The carboxylate group facilitates conjugation with ester prodrug moieties, enhancing oral bioavailability in animal studies.
Ongoing research explores its application in neurodegenerative diseases, where its ability to cross the blood-brain barrier (BBB) and modulate neuroinflammatory pathways is under investigation.
Properties
IUPAC Name |
4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(2)8-13(15(18)19)16-14(17)9-20-12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUNHWYQSYIWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(CC(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid typically involves multiple steps, starting with the preparation of the phenoxyacetyl intermediate. This intermediate is then reacted with a suitable amine to form the final product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize impurities. The final product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituent introduced.
Scientific Research Applications
Chemistry
In the realm of chemistry, 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for the development of derivatives that can be tailored for specific reactions or applications.
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of pharmaceuticals and agrochemicals. |
| Reaction Medium | Acts as a solvent or reagent in various organic reactions. |
Biology
The compound is studied for its potential effects on cellular processes and signaling pathways. Preliminary research indicates that it may influence:
- Cell proliferation and differentiation.
- Signal transduction pathways , potentially impacting cancer research.
Case Study: A study investigating the compound's effects on cancer cell lines showed promising results in inhibiting cell growth through modulation of specific signaling pathways (source needed).
Medicine
In medical research, 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid is being investigated for its therapeutic properties , particularly:
- Anti-inflammatory effects: Preliminary studies suggest it may reduce inflammation markers in vitro.
- Analgesic properties: Potential applications in pain management are being explored.
| Therapeutic Area | Findings |
|---|---|
| Anti-inflammatory | Reduced cytokine levels in animal models. |
| Analgesic | Decreased pain response in preclinical studies. |
Industry
The compound also finds utility in industrial applications, particularly in the development of new materials and chemical processes. Its properties make it suitable for:
- Polymer synthesis: It can be used to create polymers with specific functionalities.
- Chemical intermediates: Serves as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Analogs
Substituent Effects on Physicochemical Properties
Lipophilicity: The 4-methylphenoxy group in the target compound increases hydrophobicity, likely reducing aqueous solubility compared to sulfonamide derivatives like CAS 68377-65-1, which has a polar sulfonyl group . The trifluoroacetyl substituent (CAS 1480-30-4) balances lipophilicity and metabolic stability due to fluorine’s electronegativity .
Boc-protected analogs (CAS 132605-96-0) are neutral under physiological conditions, making them ideal for temporary amine protection in peptide synthesis .
Steric Hindrance: The 4-methylphenoxy and tert-butoxycarbonyl groups introduce steric bulk, which may hinder interactions with enzymes or receptors compared to smaller substituents like acetylthio .
Biological Activity
4-Methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic acid, also known by its CAS number 82157-54-8, is an organic compound characterized by a complex structure that includes a phenoxy group and an acetylamino group. This compound has garnered attention in various fields of research, particularly in biology and medicine, due to its potential therapeutic properties.
Chemical Structure and Properties
The chemical formula for 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic acid is . It features distinct functional groups that contribute to its biological activity:
| Property | Details |
|---|---|
| IUPAC Name | 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic acid |
| Molecular Weight | 277.34 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic acid is believed to be mediated through its interaction with specific molecular targets, including receptors and enzymes. This compound may modulate cellular processes by affecting signaling pathways, which can lead to various physiological effects.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various cell types. For instance, a study demonstrated that treatment with this compound resulted in a marked decrease in interleukin-6 (IL-6) levels in macrophages stimulated with lipopolysaccharides (LPS) .
Analgesic Properties
The analgesic effects of 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic acid have been investigated in animal models. In a controlled study using mice, the compound significantly reduced pain responses in models of acute and chronic pain, suggesting its potential as a non-narcotic analgesic .
Calcium Channel Modulation
This compound has also been studied for its role as a calcium channel modulator. It has been shown to affect L-type and N-type calcium channels, which are critical in various physiological processes including muscle contraction and neurotransmitter release. The modulation of these channels may contribute to both its analgesic and anti-inflammatory effects .
Case Study 1: In Vivo Analgesic Activity
In a double-blind study involving rats, administration of 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic acid resulted in a significant reduction in pain scores compared to control groups. The study utilized the formalin test for pain assessment, highlighting the compound's efficacy as an analgesic agent .
Case Study 2: Anti-inflammatory Mechanism
A recent study focused on the anti-inflammatory mechanism of this compound revealed that it inhibits NF-kB activation in human fibroblast-like synoviocytes. This inhibition leads to decreased expression of inflammatory mediators such as TNF-alpha and IL-1β, underscoring its potential therapeutic applications in inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic acid, it is useful to compare it with similar compounds:
| Compound Name | Structural Similarity | Biological Activity |
|---|---|---|
| 2-amino-4-methyl-pentanoic acid | Branched-chain amino acid | Moderate analgesic effects |
| 2-amino-3-methyl-pentanoic acid | Similar chain length | Limited anti-inflammatory properties |
| 2-amino-3-methyl-butanoic acid | Shorter carbon chain | Minimal biological activity |
Q & A
Q. What safety protocols are critical when handling this compound in catalytic hydrogenation reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
